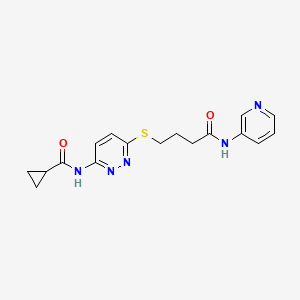

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1040648-41-6

Cat. No.: VC7192753

Molecular Formula: C17H19N5O2S

Molecular Weight: 357.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040648-41-6 |

|---|---|

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 357.43 |

| IUPAC Name | N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C17H19N5O2S/c23-15(19-13-3-1-9-18-11-13)4-2-10-25-16-8-7-14(21-22-16)20-17(24)12-5-6-12/h1,3,7-9,11-12H,2,4-6,10H2,(H,19,23)(H,20,21,24) |

| Standard InChI Key | QPQMZCOHBDZMTF-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CN=CC=C3 |

Introduction

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structural arrangement. This compound includes a cyclopropane ring, a pyridazine moiety, and a thioether linkage, which contribute to its potential biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

Synthesis

The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step synthetic routes. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification.

Comparison with Similar Compounds

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can be compared with other compounds that share structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide | Furan ring, pyridazine moiety | Antimicrobial, anticancer properties |

| N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | Thiophene ring, pyridazine moiety | Potential applications in medicinal chemistry |

These comparisons highlight the unique aspects of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, particularly its cyclopropane ring, which distinguishes it from other pyridazine derivatives.

Future Research Directions

Further research on N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide should focus on elucidating its mechanism of action and identifying potential pathways through which it exerts its biological effects. This could involve detailed enzyme inhibition studies or receptor binding assays to understand its therapeutic potential fully. Additionally, exploring modifications to its structure could lead to novel therapeutic agents with enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume